molecular formula C13H10ClF3N2O2 B4333501 3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B4333501
M. Wt: 318.68 g/mol
InChI Key: NOEKRSSSMJNRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been found to modulate the activity of certain ion channels in the brain, which can lead to the reduction of seizures and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide in lab experiments include its high potency and selectivity, as well as its ability to produce consistent results. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its mechanism of action in greater detail, in order to develop more effective drugs that target the same pathways. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound, in order to determine its safety and efficacy for clinical use.

Scientific Research Applications

3-(3-chloroisoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has shown promising results in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c14-11-7-10(21-19-11)4-5-12(20)18-9-3-1-2-8(6-9)13(15,16)17/h1-3,6-7H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEKRSSSMJNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=CC(=NO2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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